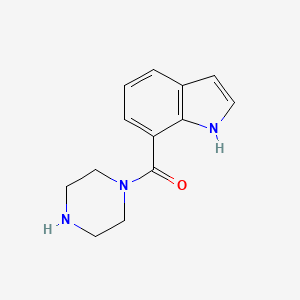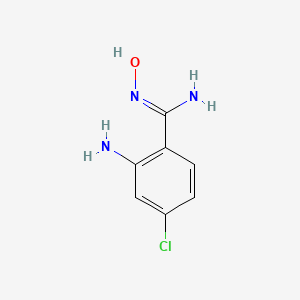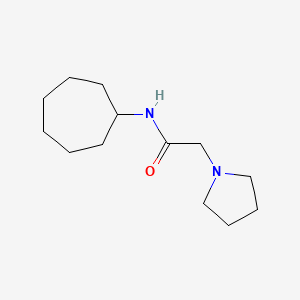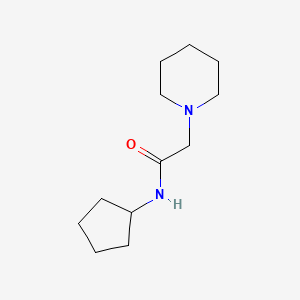
2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the indole family, which is known for its diverse range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been proposed that the anti-tumor activity of 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide can modulate various biochemical and physiological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide in lab experiments is its ability to modulate multiple biochemical and physiological processes. This makes it a valuable tool for studying various diseases and conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. Therefore, proper safety measures must be taken when handling and using this compound.
Future Directions
There are several future directions for research on 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, studies are needed to determine the optimal dosage and administration of 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide in order to minimize toxicity and maximize therapeutic efficacy.
Synthesis Methods
The synthesis of 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide can be achieved by reacting 2-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield 2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide.
Scientific Research Applications
2-(2-Methyl-2,3-dihydroindol-1-yl)acetamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-6-9-4-2-3-5-10(9)13(8)7-11(12)14/h2-5,8H,6-7H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPVQIFIGFHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)


![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)


![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)


![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)